N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-4-17-14(7-15(11)20)13(9-23-17)6-19(22)21-8-12-2-3-16-18(5-12)25-10-24-16/h2-5,7,9H,6,8,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABKJMNGESMJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Benzofuran Moiety: This can be synthesized via the cyclization of phenol derivatives with appropriate aldehydes or ketones.
Coupling Reactions: The benzodioxole and benzofuran intermediates can be coupled using acylation reactions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Research might focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.
Industry
The compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Class
The following table compares the target compound with acetamide derivatives from , and , focusing on molecular features, substituents, and physical properties:
Key Observations:
Substituent Diversity: The target compound uniquely combines a benzodioxole-methyl group with a chlorinated/methylated benzofuran. In contrast, analogues like 5e and 5h () feature thiadiazole cores with arylthio and phenoxy substituents, which may confer different electronic and steric profiles . Benzothiazole derivatives () replace the benzofuran with a benzothiazole ring, introducing sulfur and fluorine atoms that enhance lipophilicity and metabolic stability .
Melting Points :
- The benzofuran derivative 5-Chloro-3,6-dimethylbenzofuran () exhibits a significantly lower melting point (45–48°C) compared to thiadiazole-based acetamides (132–170°C), likely due to reduced molecular rigidity and weaker intermolecular interactions .
Synthetic Yields: Thiadiazole acetamides in show yields ranging from 68% to 88%, reflecting efficient synthetic protocols for these derivatives.
Functional Group Impact on Properties
- Benzodioxole vs. Thiadiazole rings (e.g., ) are electron-deficient, favoring hydrogen bonding and dipole interactions .
- Chlorine and Methyl Substitutions :
- The 5-chloro-6-methyl substitution on the benzofuran ring (target compound) may improve hydrophobic interactions compared to unsubstituted benzofurans. Similar chloro-methyl patterns in 5e () and benzothiazoles () are associated with enhanced bioactivity .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 466.9 g/mol. Its structure features a benzodioxole moiety and a benzofuran derivative, which are known for their diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 466.9 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
| XLogP3 | 4.4 |
Antitumor Activity
Recent studies have indicated that compounds with similar scaffolds exhibit significant antitumor properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promise as selective protein inhibitors and anticancer agents . The structural similarities suggest that this compound may also possess similar antitumor efficacy.
The compound is hypothesized to exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and cancer progression .
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, suggesting a potential mechanism for this compound as well.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antitumor Activity : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against various cancer cell lines. Notably, compounds demonstrated significant cytotoxicity against Mia PaCa-2 and PANC-1 cell lines, indicating the potential for further development in cancer therapy .
- Antimicrobial Effects : Research has shown that compounds with similar structures exhibit antimicrobial properties against various pathogens such as Staphylococcus aureus and Candida albicans. This suggests that this compound may also possess antimicrobial activity .
Q & A
Basic: What synthetic methodologies are recommended for laboratory-scale preparation of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzodioxole and benzofuran precursors. Key steps include:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to form the acetamide bond between the benzodioxolemethylamine and benzofuran-acetic acid derivatives .
- Substituent introduction : Chloro and methyl groups on the benzofuran core are introduced via electrophilic substitution or palladium-catalyzed cross-coupling under inert conditions (e.g., N₂ atmosphere) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol/water) are critical for isolating high-purity product (>95% by HPLC) .
Optimization note : Reaction temperature (0–60°C) and stoichiometric ratios (1:1.2 for amine:acid) significantly impact yield. Monitor intermediates via TLC or LC-MS to minimize side products .
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments (e.g., benzodioxole methylene at δ 4.2–4.5 ppm) and carbon backbone connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., exact mass 387.0742 for C₂₀H₁₇ClNO₅) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DMSO/water) and refine using SHELXL-2018 . ORTEP-3 can visualize thermal ellipsoids to assess bond-length anomalies (e.g., C-Cl bond ~1.74 Å) .
Critical validation : Cross-check against the Cambridge Structural Database (CSD) to identify discrepancies in torsion angles or packing motifs .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s pharmacological potential?
Answer:
SAR studies focus on modifying substituents and evaluating bioactivity:
- Substituent variation : Synthesize analogs with halogen (F, Br) or methoxy groups at the benzofuran 5-/6-positions to assess antibacterial efficacy (e.g., MIC against S. aureus) .
- Pharmacophore modeling : Use Schrödinger’s Maestro or AutoDock to map electrostatic/hydrophobic interactions with target enzymes (e.g., bacterial DNA gyrase) .
- In vitro assays : Compare cytotoxicity (via MTT assay on HEK-293 cells) and metabolic stability (microsomal incubation) to prioritize lead compounds .
Key finding : The chloro-methyl substitution on benzofuran enhances membrane permeability, while the benzodioxole group improves metabolic resistance .
Advanced: How can researchers resolve crystallographic ambiguities in this compound’s structure?
Answer:
Ambiguities (e.g., disordered solvent or twinning) require advanced refinement:
- SHELXL refinement : Apply TWIN/BASF commands for twinned data and PART instructions for disordered regions .
- Validation tools : Use PLATON’s ADDSYM to check missed symmetry and R1/R2 convergence (<5% difference) .
- Hydrogen bonding analysis : Generate Hirshfeld surfaces (CrystalExplorer) to visualize intermolecular interactions (e.g., C=O···H-N hydrogen bonds) .
Case study : A 2028 study resolved benzofuran ring puckering by refining anisotropic displacement parameters (ADPs) with ISOR restraints .
Advanced: How to address contradictions in reported biological activity data across studies?
Answer:
Discrepancies (e.g., varying IC₅₀ values) arise from methodological differences. Mitigate via:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure consistent inoculum size and incubation time .
- In vitro vs. in vivo correlation : Validate cell-based results with murine infection models (e.g., sepsis) to account for pharmacokinetic variability .
- Meta-analysis : Pool data from PubChem and ChEMBL, applying Fisher’s exact test to identify statistically significant trends .
Example : A 2026 meta-study attributed conflicting cytotoxicity data to differences in serum concentration (e.g., 10% FBS vs. serum-free media) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
